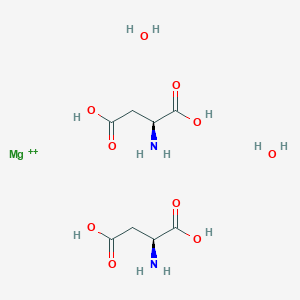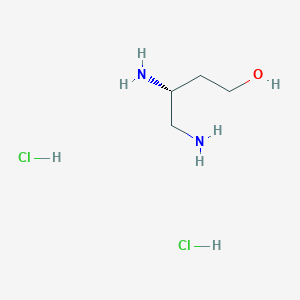
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2244084-38-4 . It has a molecular weight of 228.09 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde is1S/C8H2F6O/c9-5-1-4 (8 (12,13)14)3 (2-15)6 (10)7 (5)11/h1-2H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde are not available, similar compounds like 2-Fluoro-6-(trifluoromethyl)benzaldehyde have been used in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde include a density of 1.4±0.1 g/cm^3, boiling point of 182.1±35.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, enthalpy of vaporization of 41.8±3.0 kJ/mol, flash point of 56.1±0.0 °C, and index of refraction of 1.492 .Scientific Research Applications
Synthesis of Novel Compounds
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of novel compounds. For example, its incorporation into trisubstituted ethylenes led to the preparation of ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, which when copolymerized with styrene, formed copolymers with distinct compositions and properties, characterized by various spectroscopic methods (Bates et al., 2019). Another study demonstrated the use of this compound in copper-catalyzed cascade trifluoromethylation/cyclization reactions to synthesize trifluoromethylated naphthoquinones, marking the first report of trans-acyltrifluoromethylation of internal alkynes (Zhang et al., 2017).
Polymer Science
In polymer science, the compound has contributed to the development of fluorinated microporous polyaminals, which showed increased BET specific surface areas and enhanced CO2 adsorption capacities compared to non-fluorinated polymers (Li et al., 2016). This suggests its significant potential for applications in gas storage and separation technologies.
Catalysis
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde has been applied in catalysis, notably in environmentally benign oxidation and C-C coupling reactions catalyzed by metal-organic frameworks (MOFs). These reactions demonstrated high yields and selectivity under eco-friendly conditions, highlighting the compound's utility in sustainable chemical processes (Paul et al., 2020).
Glycosylation
The compound has also been used in the synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides. The fluorine substituents were found to affect the stereochemical outcome of glycosylation reactions, indicating the importance of fluorine in modulating reaction pathways and outcomes (Crich & Vinogradova, 2007).
Organic Synthesis
In organic synthesis, the compound has played a role in facilitating novel synthetic methodologies, such as the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, producing 9-fluorenones with high yields and regioselectivities (Wang et al., 2019).
properties
IUPAC Name |
2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWRLIFRSOYKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-6-(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)


![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)




